1-(Methoxymethyl)-2-undecylbenzimidazole
Description
1-(Methoxymethyl)-2-undecylbenzimidazole is a benzimidazole derivative characterized by a methoxymethyl group at the N1 position and a long undecyl (C11) alkyl chain at the C2 position. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, widely studied for their structural versatility and applications in materials science, pharmaceuticals, and agrochemicals.
Properties
CAS No. |
503431-02-5 |
|---|---|
Molecular Formula |
C20H32N2O |
Molecular Weight |
316.5g/mol |
IUPAC Name |
1-(methoxymethyl)-2-undecylbenzimidazole |
InChI |
InChI=1S/C20H32N2O/c1-3-4-5-6-7-8-9-10-11-16-20-21-18-14-12-13-15-19(18)22(20)17-23-2/h12-15H,3-11,16-17H2,1-2H3 |
InChI Key |
PFOWSYWYDYVKQP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=NC2=CC=CC=C2N1COC |
Canonical SMILES |
CCCCCCCCCCCC1=NC2=CC=CC=C2N1COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Findings :
- The methoxymethyl group at N1 in the target compound provides moderate steric hindrance compared to bulkier groups like benzyl .
- The undecyl chain at C2 significantly increases lipophilicity, contrasting with shorter chains (e.g., methyl or benzyl), which favor solubility in polar solvents .
Alkyl Chain Length and Mesomorphic Behavior
Table 2: Alkyl Chain Impact
Key Findings :
Key Findings :
- Introducing the methoxymethyl group may necessitate protecting-group strategies to prevent over-alkylation, unlike simpler methyl or methylthio derivatives .
- Long alkyl chains (e.g., undecyl) can complicate purification due to increased hydrophobicity .
Solubility and Spectroscopic Properties
- Solubility : The target compound’s undecyl chain limits solubility in CDCl₃, necessitating DMSO-d6 for NMR studies, a trend also observed in 2-phenacylbenzimidazoles .
- NMR Shifts : The methoxymethyl group (~δ 3.3 ppm for OCH₃) and undecyl chain (δ 0.8–1.5 ppm for CH₂ groups) produce distinct ¹H NMR signals, differentiating it from analogs like 1-methyl-2-(methylthio) derivatives (δ 2.5 ppm for SCH₃) .
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